2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)
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Overview
Description
2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) is a complex organic compound with the molecular formula C28H20N2O9 and a molecular weight of 528.47 g/mol . This compound features a unique structure characterized by two benzene rings connected via an oxygen bridge and carbonyl-imino linkages, with hydroxyl and carboxylic acid functional groups attached to the benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid, which is then reacted with 4-hydroxybenzoic acid in the presence of a base to form the desired compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with protein residues .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-bromobenzoic acid): Similar structure but with bromine atoms instead of hydroxyl groups.
Benzoic acid, 2,2’-[oxybis(4,1-phenyleneiminocarbonyl)]bis-: Similar structure but lacks hydroxyl groups.
Uniqueness
2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) is unique due to its combination of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C28H20N2O9 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
2-[[4-[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]phenoxy]benzoyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C28H20N2O9/c31-17-5-11-23(21(13-17)27(35)36)29-25(33)15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)26(34)30-24-12-6-18(32)14-22(24)28(37)38/h1-14,31-32H,(H,29,33)(H,30,34)(H,35,36)(H,37,38) |
InChI Key |
MLYFPHZBLPUJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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